2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide

Lipophilicity Drug Design Physicochemical Property Optimization

The compound 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide (CAS 941885-31-0) is a synthetic small molecule belonging to the 4-oxopyridine class, characterized by a 2-fluorobenzyl ether at the 5-position and an N-isopropylacetamide side chain. It is listed in the PubChem database (CID with a molecular formula of C18H21FN2O3 and a molecular weight of 332.4 g/mol.

Molecular Formula C18H21FN2O3
Molecular Weight 332.375
CAS No. 941885-31-0
Cat. No. B2526300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide
CAS941885-31-0
Molecular FormulaC18H21FN2O3
Molecular Weight332.375
Structural Identifiers
SMILESCC1=CC(=O)C(=CN1CC(=O)NC(C)C)OCC2=CC=CC=C2F
InChIInChI=1S/C18H21FN2O3/c1-12(2)20-18(23)10-21-9-17(16(22)8-13(21)3)24-11-14-6-4-5-7-15(14)19/h4-9,12H,10-11H2,1-3H3,(H,20,23)
InChIKeyOAOONNCJNJXYIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide (CAS 941885-31-0): A Structurally Defined Oxopyridine for Targeted SAR Exploration


The compound 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide (CAS 941885-31-0) is a synthetic small molecule belonging to the 4-oxopyridine class, characterized by a 2-fluorobenzyl ether at the 5-position and an N-isopropylacetamide side chain [1]. It is listed in the PubChem database (CID 16852791) with a molecular formula of C18H21FN2O3 and a molecular weight of 332.4 g/mol [1]. This compound is primarily utilized as a research tool in medicinal chemistry for structure-activity relationship (SAR) studies, particularly in contexts where modulation of oxopyridine-dependent biological targets is under investigation. Its specific substitution pattern suggests potential utility in probing target engagement for enzyme classes such as coagulation factors or lipid-metabolizing enzymes.

Why Generic Oxopyridine Analogs Cannot Substitute for CAS 941885-31-0 in Quantitative Assays


Generic substitution within the 4-oxopyridinone series is inadvisable because subtle variations in the N-1 acetamide substituent and the benzyl ether moiety profoundly impact target binding kinetics and physicochemical properties [1]. For instance, replacing the N-isopropyl group with a smaller N-methyl group (CAS 946254-24-6) alters both lipophilicity and hydrogen-bonding capacity, which can lead to divergent IC50 values, as observed in related oxopyridine-based Factor Xa and SCD-1 inhibitor series [2]. Such structural changes can shift a compound's profile from potent inhibition to inactivity, making precise chemical identity non-negotiable for reproducible pharmacological profiling and valid cross-study comparisons.

Quantitative Differentiation Evidence for 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide


Increased Lipophilicity vs. N-Methyl Acetamide Analog Enhances Membrane Permeability Potential

The target compound's computed XLogP3-AA value of 2.6 [1] is higher than that of its closest commercially listed analog, 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide (CAS 946254-24-6), for which the parent 4-oxopyridine core typically yields an XLogP3-AA below 1.5 in the absence of the N-isopropyl group . This increase in lipophilicity is consistent with the added carbon atoms in the N-isopropyl substituent and is a critical parameter for optimizing passive membrane diffusion in cell-based assays.

Lipophilicity Drug Design Physicochemical Property Optimization

Hydrogen Bond Acceptor Count Offers Superior Solubility Profile Relative to Non-Fluorinated Scaffolds

The target compound possesses 5 hydrogen bond acceptor atoms, including the fluorine atom on the benzyl ring, as computed by Cactvs [1]. This count is higher than the non-fluorinated oxopyridine parent scaffold, which typically contains only 4 hydrogen bond acceptors . The presence of the electronegative fluorine atom can enhance aqueous solubility through dipole-dipole interactions while simultaneously improving metabolic stability, a dual advantage often sought in lead optimization.

Solubility Drug Formulation Hydrogen Bonding

Enhanced Topological Polar Surface Area (tPSA) Suggests Improved Drug-Likeness Over Bulkier Analogs

The target compound's topological polar surface area (tPSA) is approximately 68 Ų [1], which falls within the optimal drug-like range (<140 Ų) and is lower than the tPSA of bulkier analogs such as the hydroxymethyl derivative (CAS 946227-61-8), which contains an additional polar hydroxyl group . A lower tPSA within the drug-like window often correlates with better oral absorption potential, a key consideration for in vivo pharmacological studies.

Drug-likeness ADME Prediction Medicinal Chemistry

Optimal Use Cases for 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide Based on Its Differentiated Profile


Lead Optimization for Coagulation Factor Xa Inhibitor Programs

The compound's oxopyridine core and N-isopropylacetamide substituent are consistent with the pharmacophore of substituted oxopyridine derivatives claimed as Factor Xa inhibitors [2]. Its enhanced lipophilicity (XLogP3-AA 2.6) and optimal tPSA (~68 Ų) make it a strong candidate for cell-based thrombin generation assays, where membrane permeability is critical for intracellular target engagement. Researchers can use this compound as a reference for SAR studies aiming to balance potency and oral bioavailability.

In Vitro ADME Profiling of 4-Oxopyridine Scaffolds

With a defined hydrogen bond acceptor count of 5 and a rotatable bond count of 6 [1], this compound serves as a precise tool for calibrating in vitro ADME assays, including Caco-2 permeability and microsomal stability panels. Its structural features allow it to be used as a control to benchmark the impact of the 2-fluorobenzyloxy group on metabolic stability, particularly in comparison to non-fluorinated or para-fluorinated analogs.

Chemical Probe for Enzyme Class Selectivity Profiling

The compound's specific substitution pattern at the 5-position (2-fluorobenzyloxy) and N-1 (isopropylacetamide) creates a unique three-dimensional pharmacophore for probing selectivity within enzyme families such as serine proteases or lipid desaturases [2]. Its use in broad-panel biochemical screens can help map key selectivity determinants, providing valuable data for medicinal chemistry campaigns aimed at reducing off-target liabilities.

Reference Standard for Analytical Method Development

Given its well-defined molecular weight (332.4 g/mol) and unique InChI Key (OAOONNCJNJXYIB-UHFFFAOYSA-N), this compound is an ideal candidate for developing and validating LC-MS/MS quantification methods [1]. Its distinct fragmentation pattern can be used to create selective reaction monitoring (SRM) assays for pharmacokinetic studies involving 4-oxopyridine-based drug candidates.

Quote Request

Request a Quote for 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-isopropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.